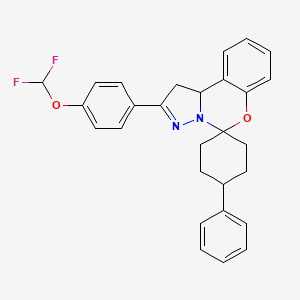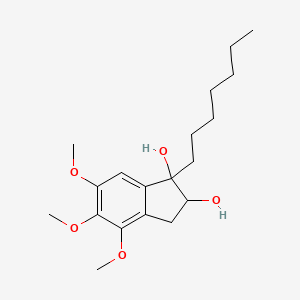
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- is a complex organic compound with the molecular formula C19H30O5 This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Méthodes De Préparation
The synthesis of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- can be achieved through several synthetic routes One common method involves the alkylation of indene derivatives followed by hydroxylation and methoxylation reactionsIndustrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indene-1,2-diol, 1-heptyl-2,3-dihydro-4,5,6-triMethoxy- include:
1H-Indene-1,2-diol, 2,3-dihydro-, cis-: This compound has a similar indene backbone but differs in the stereochemistry and the absence of the heptyl and methoxy groups.
1H-Indene-1,2-diol, 2,3-dihydro-, trans-: Another stereoisomer with different spatial arrangement of the hydroxyl groups.
1H-Indene, 1-hexadecyl-2,3-dihydro-: This compound has a longer alkyl chain and lacks the methoxy groups, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C19H30O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-heptyl-4,5,6-trimethoxy-2,3-dihydroindene-1,2-diol |
InChI |
InChI=1S/C19H30O5/c1-5-6-7-8-9-10-19(21)14-12-15(22-2)18(24-4)17(23-3)13(14)11-16(19)20/h12,16,20-21H,5-11H2,1-4H3 |
Clé InChI |
FCZLFAPVBPVTBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1(C(CC2=C(C(=C(C=C21)OC)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
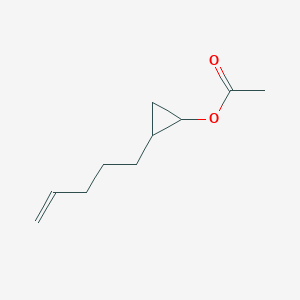

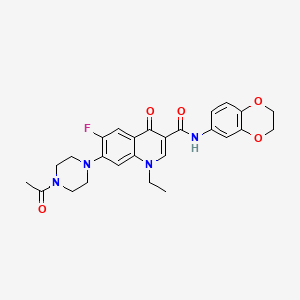


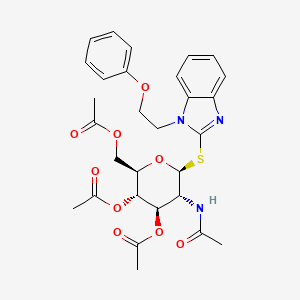

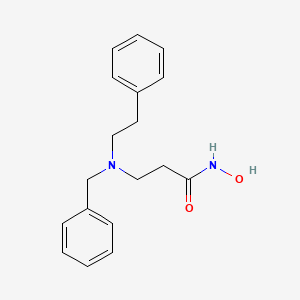
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
